6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-3-11-5-6-13(21-11)12(9-20-2)18-15(19)10-4-7-14(16)17-8-10/h4-8,12H,3,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXWONIZECJULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(COC)NC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylfuran moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Addition of the methoxyethyl group: This can be done through an alkylation reaction using methoxyethyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide. These compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
Case Study: Dual Inhibition of p38 MAPK and PDE4
A notable application was observed in the dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This dual action has been shown to synergistically reduce the excessive inflammatory response, as evidenced by preclinical studies conducted on rodents and primates . The compound's efficacy was demonstrated through various assays measuring tumor necrosis factor-alpha (TNFα) release, indicating its potential for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Antiviral Properties
Another promising application of this compound is in the field of antiviral research. The inhibition of viral replication mechanisms is critical for developing effective antiviral therapies.
Case Study: Inhibition of SARS-CoV-2
Research has indicated that certain pyridine derivatives can inhibit the activity of viral proteases essential for the replication of SARS-CoV-2. In vitro assays have shown that modifications to the pyridine structure can enhance binding affinity to the viral target sites, potentially leading to new antiviral agents .
Anticancer Activity
Pyridine-based compounds are also being explored for their anticancer properties. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation.
Case Study: Targeting Cancer Cell Signaling Pathways
In a recent study, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involved the modulation of key signaling pathways associated with cell growth and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-inflammatory | TNFα Release | Significant inhibition | |
| Antiviral | Viral Protease Assay | High binding affinity | |
| Anticancer | Cytotoxicity Assay | IC50 values < 10 µM |
Table 2: Pharmacokinetic Properties
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Target Compound
- Core : 6-Chloropyridine-3-carboxamide.
- Substituents :
- 1-(5-Ethylfuran-2-YL)-2-methoxyethyl group at the amide nitrogen.
- Ethylfuran provides lipophilicity, while methoxyethyl enhances solubility.
Analog 1 : 6-Chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide
- Substituents :
- Oxolanyl (tetrahydrofuran) methyl and trifluoromethylphenyl-thiazol groups.
- Key Differences :
- Thiazol and trifluoromethylphenyl introduce rigidity and electron-withdrawing effects.
- Higher molecular weight (due to trifluoromethyl and thiazol) may reduce metabolic stability compared to the target compound.
Analog 2 : 6-Chloro-N-[5-(pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide
- Substituents :
- Pyrrolidine-sulfonyl and trifluoroethoxy groups.
- Key Differences :
- Sulfonamide and trifluoroethoxy enhance polarity and metabolic resistance.
- Bulkier substituents may hinder target binding compared to the ethylfuran group.
Analog 3 : 6-Chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide
- Substituents: Morpholino-phenyl group.
- Key Differences: Morpholino improves solubility but reduces lipophilicity. Aromatic phenyl may enhance π-π stacking interactions in target binding.
Analog 4 : 6-Chloro-N-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}pyridine-3-carboxamide
- Substituents: Propenoyl-linked phenyl group.
Key Observations:
- Thermal Stability: Analog 4’s high melting point (196°C) indicates strong crystalline packing, likely due to planar propenoyl-phenyl interactions .
- Molecular Weight : Analog 1’s higher molecular weight (465.88 g/mol) may limit bioavailability compared to the target compound (321.78 g/mol) .
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Metabolic Stability : The ethylfuran group in the target compound may improve metabolic stability compared to Analog 2’s sulfonamide, which is prone to enzymatic cleavage .
- Solubility-Lipophilicity Balance : The methoxyethyl substituent in the target compound may offer a better balance than Analog 1’s highly lipophilic trifluoromethyl group .
Biological Activity
6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 275.71 g/mol. The compound features a pyridine ring substituted with a chloro group and an amide functional group, which are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Adenosine Receptors : Preliminary studies suggest that compounds similar to this compound may act as antagonists or modulators of adenosine receptors (A1 and A2), which play significant roles in cardiovascular and neurological functions .
- Antioxidant Activity : Some derivatives exhibit notable antioxidant properties, potentially contributing to their protective effects against oxidative stress-related diseases .
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance:
- Cell Viability Assays : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound:
- In Vitro Testing : The compound showed activity against several bacterial strains, indicating potential as a lead for developing new antibiotics .
Case Studies
Several case studies highlight the biological implications of this compound:
- Case Study 1 : A study investigated the compound's effect on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
- Case Study 2 : Another research effort focused on its antimicrobial efficacy against Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 50 µg/mL .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide, and how are purity and yield maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridine-3-carboxamide core via coupling reactions (e.g., using chloro-substituted pyridine carboxylic acid with appropriate amines).
- Step 2: Introduction of the 5-ethylfuran-2-YL moiety via nucleophilic substitution or cross-coupling reactions.
- Step 3: Methoxyethyl group installation using alkylation or Mitsunobu reactions.
Critical Parameters:
- Temperature Control: Maintain 60–80°C during amide bond formation to prevent side reactions .
- Reagent Stoichiometry: Use a 1.2:1 molar ratio of amine to carboxylic acid derivative to drive reaction completion .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Verify substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, furan protons at δ 6.1–6.4 ppm) .
- 13C NMR: Confirm carbonyl (C=O) resonance at ~165–170 ppm and pyridine/furan ring carbons .
- High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion ([M+H]+) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility Screening: Use a tiered solvent system (DMSO for stock solutions, followed by aqueous buffers at pH 4–9) .
- Stability Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability: Expose to UV light (254 nm) and analyze by LC-MS for photo-degradation products .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological activity assays (e.g., enzyme inhibition vs. cell-based results)?
Methodological Answer:
- Assay Validation:
- Enzyme Assays: Use recombinant enzymes (e.g., kinases) with ATP-concentration titrations to rule out false positives .
- Cell-Based Assays: Include cytotoxicity controls (e.g., MTT assay) to distinguish target-specific effects from general toxicity .
- Data Reconciliation:
- Off-Target Profiling: Screen against a panel of related enzymes/receptors to identify promiscuity .
- Metabolite Analysis: Use LC-MS to detect intracellular metabolites that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Replace the 5-ethylfuran group with other heterocycles (e.g., thiophene, pyrrole) to modulate lipophilicity .
- Vary the methoxyethyl chain length to alter steric effects .
- Functional Group Analysis:
- In Silico Tools: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize analogs .
Q. What advanced analytical methods are critical for studying this compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) with immobilized receptors .
- X-ray Crystallography: Co-crystallize the compound with its target protein to resolve binding-site interactions (resolution ≤2.0 Å recommended) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
Methodological Answer:
- Reproducibility Checks:
- Validate reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC for accurate purity quantification .
- Controlled Experiments:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
